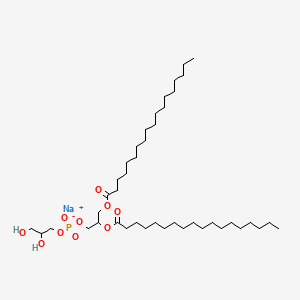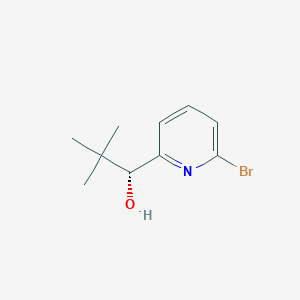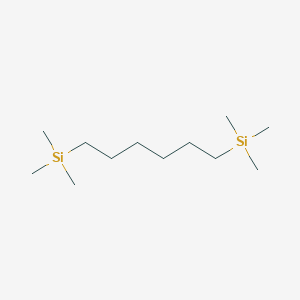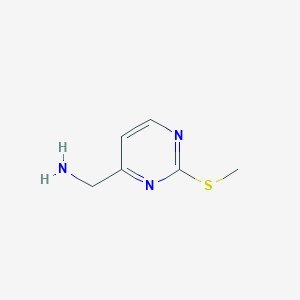
聚二甲基硅氧烷,二缩水甘油醚封端
描述
Poly(dimethylsiloxane), diglycidyl ether terminated is a superior chemical compound designed for multipurpose use. It boasts top stability and versatility, delivering consistent operational excellence in various industries . It has an average Mn of about 800 .
Synthesis Analysis
The synthesis of Poly(dimethylsiloxane), diglycidyl ether terminated involves a dynamic transesterification reaction between PDMS-diglycidyl ether and pripol 1017 with Zn(OAc)2 as the catalyst . It can also be blended with a commercial epoxy resin [diglycidyl ether of bisphenol-A (DGEBA)], using methyl tetrahydrophthalic anhydride as a curing agent in the presence of the accelerator N, N -dimethyl benzyl amine .Molecular Structure Analysis
The molecular structure of Poly(dimethylsiloxane), diglycidyl ether terminated is characterized by its dynamic transesterification reaction between PDMS-diglycidyl ether and pripol 1017 . This dynamic property of the network is shown by the topology changing while the number of crosslinks keeps constant both in inter- and intra-molecular polymer chains .Chemical Reactions Analysis
The chemical reactions involved in the formation of Poly(dimethylsiloxane), diglycidyl ether terminated include dynamic transesterification reactions . These reactions form dynamic crosslinks that enable the recycling of the polymer .Physical and Chemical Properties Analysis
Poly(dimethylsiloxane), diglycidyl ether terminated has a density of 0.99 g/mL at 25 °C (lit.), a refractive index of n20/D 1.424 (lit.), and a viscosity of 15 cSt (25 °C) (lit.) . It also has an average Mn of about 800 .科学研究应用
纳米复合材料配方
使用双酚-A 的二缩水甘油醚和胺基官能化的甲硅烷基-二缩水甘油醚封端的聚二甲基硅氧烷 (PDMS) 开发了一种纳米结构、柔性和光学透明的环氧纳米复合材料。该配方(PDMS 浓度高达 10 wt%)表现出改进的柔韧性、韧性、光学透明性和耐水性,使其适用于涂层和封装。它表现出增加的断裂应变和韧性,以及随着水接触角的升高而显示出的疏水行为 (Romo‐Uribe et al., 2017)。
环氧-粘土杂化纳米复合材料的增韧
双(3-乙烯基酯-2-羟基丙烷)醚封端的聚二甲基硅氧烷 (BVHPDMS) 由二缩水甘油醚封端的 PDMS 合成,用于增韧 DGEBA 环氧树脂。与未改性的环氧树脂相比,将 10% 的 BVHPDMS 添加到 5% 的有机粘土填充环氧树脂中,冲击强度提高了 37.5%。这些纳米复合材料表现出更高的储能模量和插层粘土结构,如 X 射线衍射 (XRD) 和扫描电子显微镜 (SEM) 分析所证明的 (Chozhan et al., 2008)。
介电弹性体的功能化
PDMS 弹性体与交联剂中不同含量的氢化硅烷基团交联,由于其高弹性和可成型性,已用于电驱动致动器。对这些弹性体进行功能化可以增强它们的特性,例如在不影响透明性和弹性的情况下提高介电常数,从而提供有效改性 PDMS 弹性体的方法 (Park et al., 2019)。
环氧树脂性能的增强
将羟基封端的 PDMS 加入 DGEBA 环氧树脂中,可提高热和耐腐蚀性,并增强机械性能。在施加于低碳钢带上的涂料体系中观察到这种改性,表明了工业涂料应用的潜力 (Ahmad et al., 2005)。
CO2 分离膜
用二胺和聚胺基离子液体交联的聚(乙二醇)二缩水甘油醚 (PEGDE) 已被用于开发用于 CO2 分离的膜。添加 PEG 二甲醚增强了输气性能,提供了优异的 CO2/N2 和 CO2/CH4 分离性能 (Dai et al., 2017)。
作用机制
Target of Action
Poly(dimethylsiloxane), diglycidyl ether terminated, is a type of polymer . Its primary targets are surfaces where it is applied. It is used in various applications due to its unique properties such as high temperature stability and good resistance to chemical corrosion .
Mode of Action
The compound interacts with its targets by forming a layer on the surface. This layer provides lubrication, prevents foaming, and acts as a wetting agent . The interaction is primarily physical, involving adherence to the surface rather than a biochemical interaction.
Pharmacokinetics
Its physical properties such as density (099 g/mL at 25 °C (lit)) and refractive index (n20/D 1.424 (lit.)) can affect its distribution and interaction with surfaces.
Result of Action
The application of Poly(dimethylsiloxane), diglycidyl ether terminated results in improved surface properties, including increased lubrication, reduced foaming, and enhanced wetting . These effects can improve the performance of the materials or systems in which the compound is used.
Action Environment
The action of Poly(dimethylsiloxane), diglycidyl ether terminated can be influenced by environmental factors. For example, its high temperature stability allows it to function effectively in high-temperature environments . Additionally, its resistance to chemical corrosion makes it suitable for use in environments with potentially corrosive substances . Safety precautions should be taken when using this compound, such as using it in a well-ventilated environment to avoid inhalation of vapors .
未来方向
The future directions for Poly(dimethylsiloxane), diglycidyl ether terminated involve its potential applications in the creation of smart materials showing shape memory, reprocessing/recycling, self-healing, high stimuli-responsivity, and other excellent properties . Its high plastic temperature and good solvent resistance distinguish it from other reported thermoplastic PDMS elastomers and broaden the practical application areas .
属性
IUPAC Name |
bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYBEKIHDOPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130167-23-6 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130167-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701103094 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130167-23-6 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]-ω-[[dimethyl[3-(2-oxiranylmethoxy)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
![9-Octadecenamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-, ammonium salt, (9Z)-](/img/structure/B3067564.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)





![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)




